Ethyl 2-(neopentylamino)acetate
Description
Ethyl 2-(neopentylamino)acetate is a glycine-derived ethyl ester featuring a neopentylamine substituent on the α-carbon. Its structure comprises a neopentyl group (2,2-dimethylpropyl) attached to the amino nitrogen, resulting in the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 193.27 g/mol. This compound is hypothesized to act as a building block for ligands or prodrugs due to its branched hydrophobic moiety .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpropylamino)acetate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)6-10-7-9(2,3)4/h10H,5-7H2,1-4H3 |
InChI Key |
ARLKIOQFLLHOHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 2-(neopentylamino)acetate with analogous ethyl esters containing diverse amino or acyl substituents:
Key Observations:
Steric Effects: The neopentyl group in this compound imposes greater steric hindrance than dimethylamino () or benzylamino () groups. This bulk may reduce nucleophilic reactivity but enhance stability in catalytic or metabolic processes .
Solubility: Linear or aromatic substituents (e.g., phenyl in ) increase lipophilicity, whereas polar groups like dimethylamino () improve water solubility. The neopentyl group likely renders the compound poorly soluble in polar solvents, favoring organic media.
Applications: Pharmaceuticals: Diethylamino-phenyl derivatives () are common in drug intermediates due to balanced lipophilicity. Coordination Chemistry: Bulky neopentyl groups may stabilize metal centers in catalysts. Forensics: Phenylacetoacetate derivatives () are precursors in controlled substance synthesis.
Research Findings and Functional Analysis
- Synthetic Utility: this compound’s branched structure could mitigate unwanted side reactions (e.g., racemization) in peptide synthesis, similar to tert-butyl-protected analogs .
- Biological Activity : Neopentyl-substituted compounds often exhibit prolonged metabolic half-lives due to resistance to enzymatic degradation, a trait observed in sterically hindered protease inhibitors .
- Thermodynamic Stability : Computational studies suggest that neopentyl groups lower conformational entropy, enhancing crystalline packing efficiency—a property leveraged in materials science .
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